

Introduction: The Central Role of ^1H -NMR in Structural Elucidation

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Compound of Interest

Compound Name:	2-[Ethyl(methyl)sulfamoyl]benzoic acid
CAS No.:	1094777-57-7
Cat. No.:	B1370986

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Proton NMR (^1H -NMR) spectroscopy is an indispensable tool in organic chemistry for determining molecular structure.[1][2] By probing the magnetic properties of hydrogen nuclei (protons), the technique provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent atoms.[3] For a molecule like **2-[Ethyl(methyl)sulfamoyl]benzoic acid**, with its distinct aromatic and aliphatic regions, ^1H -NMR offers a powerful method for unambiguous structural verification.

The core information derived from a ^1H -NMR spectrum can be broken down into four key features:

- **Number of Signals:** Corresponds to the number of chemically non-equivalent sets of protons. [3][4]
- **Chemical Shift (δ):** The position of a signal on the x-axis (in ppm), which indicates the electronic environment of the protons. Deshielded protons appear at higher chemical shifts (downfield).[3][5]

- Integration: The area under each signal, which is proportional to the number of protons giving rise to that signal.^{[1][4]}
- Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet), which reveals the number of protons on adjacent atoms according to the n+1 rule.^{[1][6]}

Predicted ¹H-NMR Spectrum of 2-[Ethyl(methyl)sulfamoyl]benzoic acid

A definitive, published spectrum for this specific compound is not readily available. Therefore, we will construct a detailed prediction based on established chemical shift values and coupling constants for its constituent functional groups.

Molecular Structure with Labeled Protons:

(Note: H_a refers to the four aromatic protons, which are distinct.)

A more detailed labeling for the aromatic protons is: H_a (proton at C6, ortho to COOH), H_a' (proton at C3, ortho to the sulfamoyl group), H_a" (proton at C4), and H_a''' (proton at C5).

Predicted Spectral Data

Labeled Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration	Rationale
H _m (CH ₃ of ethyl)	~1.2	Triplet (t)	3H	Aliphatic protons adjacent to a CH ₂ group.
H _p (N-CH ₃)	~2.7 - 2.9	Singlet (s)	3H	Methyl group attached to nitrogen of a sulfonamide. No adjacent protons to couple with.
H _k (CH ₂ of ethyl)	~3.2 - 3.4	Quartet (q)	2H	Methylene protons deshielded by the adjacent nitrogen and coupled to the terminal CH ₃ group.
H _a , H _{a'} , H _{a''} , H _{a'''} (Aromatic)	~7.5 - 8.2	Multiplets (m) or Doublets/Triplets	4H	Protons on the benzene ring are deshielded. The ortho-substituents (COOH and SO ₂ NR ₂) are electron-withdrawing, causing significant downfield shifts, particularly for the protons ortho to these groups

(H_a and H_{a'}).^[7]

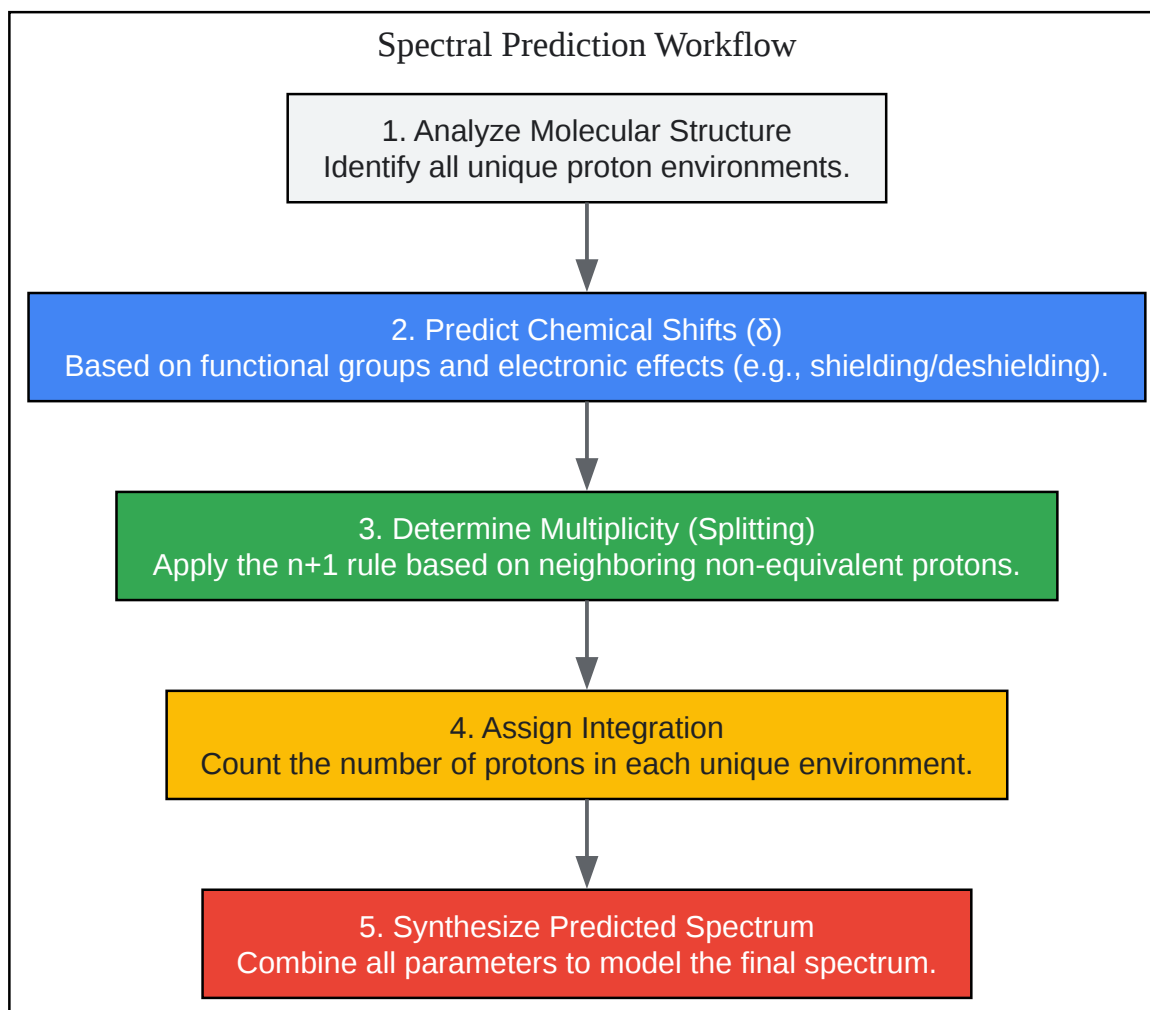
The complex splitting arises from ortho, meta, and para couplings.^[7]

H _e (COOH)	~10 - 13	Broad Singlet (br s)	1H
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The acidic proton of a carboxylic acid is highly deshielded due to hydrogen bonding and the electronegativity of the oxygen atoms.^[7]^[8] Its signal is often broad and can be exchanged with D₂O.^[7]

Workflow for Spectral Prediction

The logical process for predicting an NMR spectrum involves a sequential analysis of the molecule's structure. This workflow ensures that all aspects of the spectrum—signal number, position, integration, and splitting—are systematically determined.



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Caption: Logical workflow for predicting a ^1H -NMR spectrum from a chemical structure.

Comparison with Alternative Analytical Techniques

While ^1H -NMR is highly informative, a comprehensive structural elucidation often relies on a combination of analytical methods.^{[9][10][11]} Each technique provides complementary information, and their integrated use validates a proposed structure with a high degree of confidence.

Technique	Information Provided for 2-[Ethyl(methyl)sulfa moyl]benzoic acid	Strengths	Weaknesses
1H-NMR Spectroscopy	<ul style="list-style-type: none"> - Number and connectivity of protons.- Stereochemical relationships.- Quantitative analysis of proton ratios.[2] 	High resolution, provides detailed connectivity information, quantitative.[2][12]	Lower sensitivity compared to MS, complex spectra can be difficult to interpret fully.[12]
13C-NMR Spectroscopy	<ul style="list-style-type: none"> - Number of unique carbon environments.- Hybridization state (sp^3, sp^2, sp) of carbons.- Presence of key functional groups (e.g., C=O of carboxylic acid at 160-185 ppm).[8] 	Excellent for determining the carbon skeleton, less signal overlap than 1H-NMR.[3]	Low natural abundance of ^{13}C results in lower sensitivity and requires longer acquisition times or higher sample concentrations.[13] Not quantitative without special techniques.[9]
Infrared (IR) Spectroscopy	<ul style="list-style-type: none"> - Presence of key functional groups.- Very broad O-H stretch ($\sim 2500-3500\text{ cm}^{-1}$) for the carboxylic acid.- C=O stretch ($\sim 1700\text{ cm}^{-1}$). S=O stretches for the sulfonamide (~ 1350 and 1160 cm^{-1}). 	Fast, excellent for identifying functional groups.[9][14]	Provides no information on the molecular skeleton or connectivity. Limited use for distinguishing between similar isomers.
Mass Spectrometry (MS)	<ul style="list-style-type: none"> - Precise molecular weight and molecular formula.- 	Extremely high sensitivity (pico- to femtomole level),	Provides little to no information about the specific arrangement

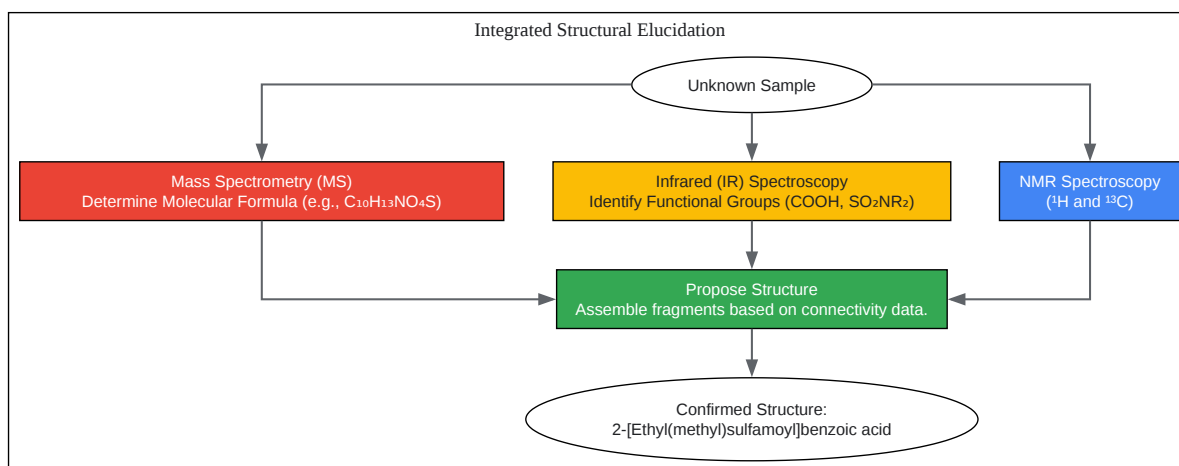
Fragmentation patterns that provide clues about the structure (e.g., loss of the ethyl group, COOH group).

provides exact mass. [12][14]

of atoms (isomerism) or stereochemistry. Requires ionization, which can sometimes be destructive.[14]

Integrated Workflow for Structural Elucidation

A robust workflow for identifying an unknown compound like **2-[Ethyl(methyl)sulfamoyl]benzoic acid** involves a synergistic use of these techniques.



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Caption: A multi-technique workflow for unambiguous molecular structure determination.

Experimental Protocol: Acquiring a High-Quality ^1H -NMR Spectrum

The quality of an NMR spectrum is profoundly dependent on proper sample preparation. This protocol outlines a self-validating system for obtaining a high-resolution spectrum.

Materials:

- **2-[Ethyl(methyl)sulfamoyl]benzoic acid** (5-10 mg)
- Deuterated chloroform (CDCl_3) or Deuterated dimethyl sulfoxide (DMSO-d_6) (0.6-0.7 mL)
- Tetramethylsilane (TMS) as an internal standard (often pre-mixed in solvent)
- High-quality 5 mm NMR tube and cap
- Pasteur pipette with a small plug of glass wool
- Vortex mixer

Methodology:

- **Sample Weighing:** Accurately weigh 5-10 mg of the solid compound. For ^1H -NMR, this concentration is typically sufficient to achieve a good signal-to-noise ratio.[\[13\]](#)[\[15\]](#)
- **Solvent Selection:** Choose an appropriate deuterated solvent in which the compound is fully soluble.[\[16\]](#) CDCl_3 is a common choice, but for carboxylic acids, DMSO-d_6 is often preferred as it can better solubilize the compound and allows for clearer observation of the acidic proton.
- **Dissolution:** Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[\[15\]](#) Use a vortex mixer to ensure the sample dissolves completely. A homogeneous solution is critical for high-quality spectra.[\[15\]](#)
- **Filtration:** To remove any particulate matter that can degrade spectral resolution by distorting the magnetic field homogeneity, filter the solution directly into the NMR tube. This is done by passing the solution through a Pasteur pipette containing a small, tight plug of glass wool.

- Tube Filling and Capping: The final sample height in the NMR tube should be approximately 4-5 cm (0.6-0.7 mL), ensuring it fills the detection region of the spectrometer's coil.[\[15\]](#)[\[16\]](#) Cap the tube securely to prevent solvent evaporation.
- Instrument Setup:
 - Insert the sample into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.
 - Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
 - Set acquisition parameters (e.g., number of scans, pulse angle, relaxation delay). For a standard ¹H spectrum, 8-16 scans are typically sufficient.
- Data Acquisition & Processing:
 - Acquire the Free Induction Decay (FID) signal.
 - Perform a Fourier Transform (FT) to convert the FID into the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are correctly aligned on the baseline.
 - Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.[\[6\]](#)
 - Integrate the signals to determine the relative proton ratios.

Conclusion

The structural analysis of **2-[Ethyl(methyl)sulfamoyl]benzoic acid** serves as an excellent case study for the application of ¹H-NMR spectroscopy. By systematically predicting the chemical shifts, multiplicities, and integrations of its distinct proton environments, we can construct a theoretical spectrum that would be used to verify its synthesis. Furthermore, by comparing the capabilities of ¹H-NMR with those of ¹³C-NMR, IR, and MS, this guide underscores the modern, multi-faceted approach to structural elucidation. The successful

identification of complex organic molecules relies not on a single technique, but on the logical integration of complementary data from each of these powerful analytical tools.

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